2-Amino-N-((2S)-2-(isopropyl(methyl)amino)cyclohexyl)propanamide
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Overview
Description
2-Amino-N-((2S)-2-(isopropyl(methyl)amino)cyclohexyl)propanamide is a complex organic compound with a unique structure that includes an amino group, a cyclohexyl ring, and an isopropyl(methyl)amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-((2S)-2-(isopropyl(methyl)amino)cyclohexyl)propanamide typically involves the following steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring can be synthesized through a series of cyclization reactions.
Introduction of the Isopropyl(methyl)amino Group: This step involves the reaction of the cyclohexyl ring with isopropylamine and methylamine under controlled conditions.
Addition of the Amino Group:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-((2S)-2-(isopropyl(methyl)amino)cyclohexyl)propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the isopropyl(methyl)amino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as halides, amines, or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Amino-N-((2S)-2-(isopropyl(methyl)amino)cyclohexyl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological processes and interactions.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-N-((2S)-2-(isopropyl(methyl)amino)cyclohexyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-N-((2S)-2-(isopropylamino)cyclohexyl)propanamide
- 2-Amino-N-((2S)-2-(methylamino)cyclohexyl)propanamide
- 2-Amino-N-((2S)-2-(ethyl(methyl)amino)cyclohexyl)propanamide
Uniqueness
2-Amino-N-((2S)-2-(isopropyl(methyl)amino)cyclohexyl)propanamide is unique due to the presence of both isopropyl and methyl groups on the amino moiety, which may confer distinct chemical and biological properties compared to similar compounds. This structural uniqueness can influence its reactivity, binding affinity, and overall effectiveness in various applications.
Properties
Molecular Formula |
C13H27N3O |
---|---|
Molecular Weight |
241.37 g/mol |
IUPAC Name |
2-amino-N-[2-[methyl(propan-2-yl)amino]cyclohexyl]propanamide |
InChI |
InChI=1S/C13H27N3O/c1-9(2)16(4)12-8-6-5-7-11(12)15-13(17)10(3)14/h9-12H,5-8,14H2,1-4H3,(H,15,17) |
InChI Key |
SJWCBRSIHPELSO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C)C1CCCCC1NC(=O)C(C)N |
Origin of Product |
United States |
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